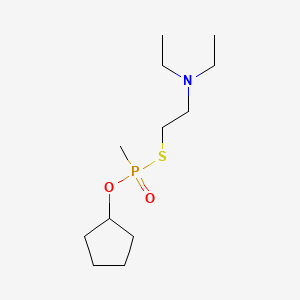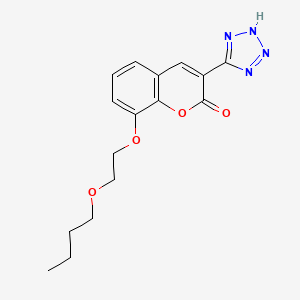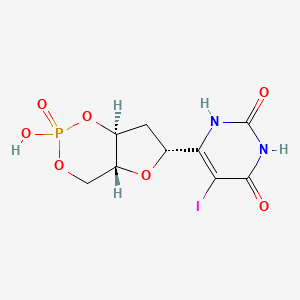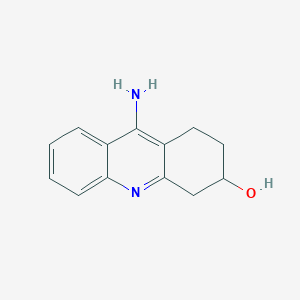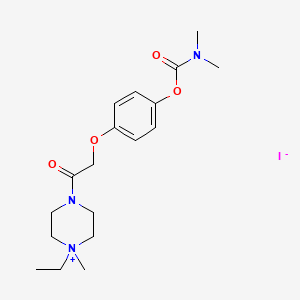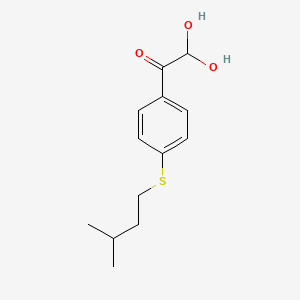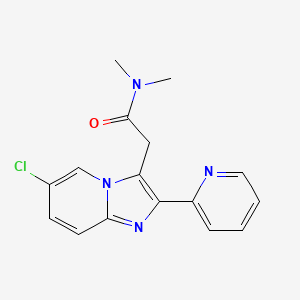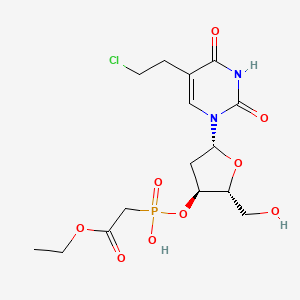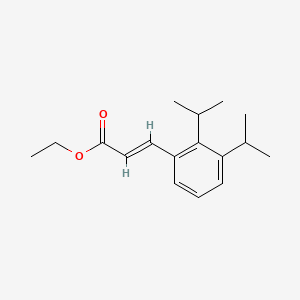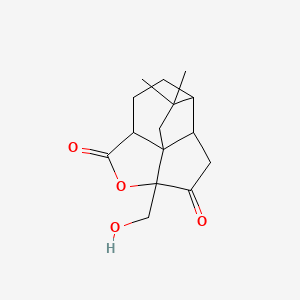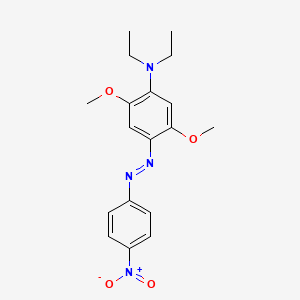
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenamine core substituted with diethyl, dimethoxy, and nitrophenylazo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- typically involves a multi-step process. The initial step often includes the nitration of a benzenamine derivative to introduce the nitro group. This is followed by the diazotization of the nitro compound to form a diazonium salt. The final step involves the azo coupling reaction, where the diazonium salt reacts with a suitable coupling agent, such as N,N-diethyl-2,5-dimethoxyaniline, under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and diazotization processes, followed by azo coupling. These processes are typically carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the industrial production process.
化学反应分析
Types of Reactions
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are commonly employed under specific conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The specific pathways and targets involved depend on the compound’s structure and the biological system in which it is studied.
相似化合物的比较
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar structure but with dimethyl instead of diethyl groups.
Benzenamine, 2,4-dimethoxy-: Lacks the azo and nitrophenyl groups.
Benzenamine, N,N-dimethyl-: Lacks the methoxy, azo, and nitrophenyl groups.
Uniqueness
Benzenamine, N,N-diethyl-2,5-dimethoxy-4-((4-nitrophenyl)azo)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethyl and dimethoxy groups, along with the azo and nitrophenyl groups, makes it a versatile compound with diverse applications and reactivity.
属性
CAS 编号 |
75113-54-1 |
|---|---|
分子式 |
C18H22N4O4 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
N,N-diethyl-2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H22N4O4/c1-5-21(6-2)16-12-17(25-3)15(11-18(16)26-4)20-19-13-7-9-14(10-8-13)22(23)24/h7-12H,5-6H2,1-4H3 |
InChI 键 |
KZWFCAHMEXFXJL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


